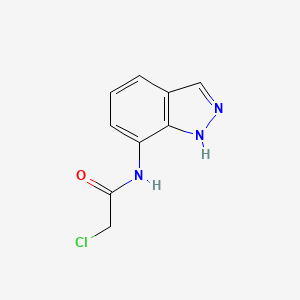![molecular formula C14H18N2S B7557988 4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline](/img/structure/B7557988.png)
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline, commonly known as DTMA, is a chemical compound that belongs to the family of aniline derivatives. It has been widely used in scientific research for its unique properties and potential applications in various fields such as medicine, biochemistry, and materials science.
Mécanisme D'action
DTMA is known to interact with biomolecules such as proteins and nucleic acids through non-covalent interactions such as hydrogen bonding, π-π stacking, and electrostatic interactions. Its fluorescent properties make it a valuable tool for studying the binding interactions between small molecules and biomolecules.
Biochemical and Physiological Effects:
DTMA has been shown to have low toxicity and is not known to have any significant physiological effects. However, its potential applications in photodynamic therapy for cancer treatment suggest that it may have some cytotoxic effects on cancer cells.
Avantages Et Limitations Des Expériences En Laboratoire
DTMA has several advantages for lab experiments, including its high sensitivity as a fluorescent probe, low toxicity, and ease of synthesis. However, its limitations include its relatively low quantum yield and susceptibility to photobleaching.
Orientations Futures
There are several potential future directions for research on DTMA. One area of interest is the development of new applications for DTMA in biochemistry and materials science. Another area of interest is the synthesis of new derivatives of DTMA with improved properties such as higher quantum yield and increased stability. Finally, the development of new methods for the synthesis of DTMA and its derivatives may also be an area of future research.
Méthodes De Synthèse
DTMA can be synthesized through a multistep reaction process that involves the condensation of 4-chloro-N-(thiophen-3-ylmethyl)aniline with dimethylamine. The reaction is carried out in the presence of a catalyst such as palladium on carbon or copper powder. The resulting product is then purified through column chromatography to obtain pure DTMA.
Applications De Recherche Scientifique
DTMA has been extensively studied for its potential applications in various scientific fields. In biochemistry, it has been used as a fluorescent probe to study the binding interactions of small molecules with proteins and nucleic acids. DTMA has also been used as a photosensitizer in photodynamic therapy for cancer treatment. In materials science, it has been used as a building block for the synthesis of novel organic materials with unique properties such as high conductivity and luminescence.
Propriétés
IUPAC Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2S/c1-16(2)10-12-3-5-14(6-4-12)15-9-13-7-8-17-11-13/h3-8,11,15H,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMVGCZYYPJXCJD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)NCC2=CSC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.37 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(dimethylamino)methyl]-N-(thiophen-3-ylmethyl)aniline | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[2-[(2-Chloroacetyl)amino]phenoxy]propanamide](/img/structure/B7557906.png)
![2-chloro-N-[1-(2-methoxyethyl)pyrazol-4-yl]acetamide](/img/structure/B7557914.png)
![4-[3-[3-(Hydroxymethyl)anilino]butyl]phenol](/img/structure/B7557924.png)

![[3-[(2-Methylpyrazol-3-yl)methylamino]phenyl]urea](/img/structure/B7557943.png)

![4-[3-[(5-methyl-1H-pyrazol-4-yl)methylamino]butyl]phenol](/img/structure/B7557950.png)
![N-[3-[(2-chloroacetyl)amino]-2-methylphenyl]propanamide](/img/structure/B7557958.png)
![N-[2-methyl-3-(prop-2-enoylamino)phenyl]propanamide](/img/structure/B7557968.png)

![4-nitro-N-[(1,3,5-trimethylpyrazol-4-yl)methyl]aniline](/img/structure/B7557995.png)

![2-[3-[(3,4-Dichlorophenyl)methylamino]phenoxy]acetamide](/img/structure/B7558006.png)
![N,N-dimethyl-2-[4-(pyridin-4-ylmethylamino)phenyl]acetamide](/img/structure/B7558015.png)